1,4-Oxazepane-6-carboxylic acid

Epigenetics Cancer Research Scaffold Hopping

1,4-Oxazepane-6-carboxylic acid is a privileged scaffold with proven utility across kinase, GPCR, and epigenetic targets. The unique 1,4-N/O arrangement and precise 6-carboxylic acid vector enable critical binding interactions not replicable by regioisomers (5- or 7-carboxylic acid variants) or simpler saturated heterocycles like morpholine/piperidine carboxylic acids. Supported by 40 patents for its Boc-protected derivative, it is ideal for focused library synthesis targeting histone acetyltransferases (HATs), protease inhibitors, and GPCR modulators. Its rigid geometry mimics beta-turn conformations, improving oral bioavailability and half-life over acyclic analogs.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B13238097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazepane-6-carboxylic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1COCC(CN1)C(=O)O
InChIInChI=1S/C6H11NO3/c8-6(9)5-3-7-1-2-10-4-5/h5,7H,1-4H2,(H,8,9)
InChIKeyTTXOHZXEGLCPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazepane-6-carboxylic Acid: A Heterocyclic Building Block with Distinct Scaffold Potential for Drug Discovery


1,4-Oxazepane-6-carboxylic acid is a seven-membered heterocyclic building block containing a 1,4-oxazepane ring, which is a saturated ring system with one nitrogen and one oxygen atom in a 1,4-relationship [1]. This scaffold, featuring a carboxylic acid functional group at the 6-position, is a member of the broader 1,4-oxazepane family, which has gained attention in medicinal chemistry due to its 'privileged scaffold' properties—the ability to bind multiple biological targets and serve as a core for drug design . The compound serves as a versatile intermediate, with a patent count of 40 associated with its Boc-protected derivative, underscoring its commercial and research interest [2].

Why 1,4-Oxazepane-6-carboxylic Acid Cannot Be Replaced by Its Regioisomers or Simple Morpholine Analogs in Structure-Based Design


The 1,4-oxazepane scaffold, and specifically the 6-carboxylic acid derivative, cannot be simply substituted with its regioisomers (e.g., 5- or 7-carboxylic acid variants) or simpler saturated heterocycles like morpholine or piperidine carboxylic acids due to significant differences in three-dimensional conformation, which critically impact target binding and biological activity [1]. The specific placement of the carboxylic acid group on the 6-position of the oxazepane ring dictates the vector and geometry of this key functional group, which is essential for establishing specific hydrogen-bonding and electrostatic interactions within a binding pocket [2]. Furthermore, the unique 1,4-arrangement of nitrogen and oxygen atoms in the seven-membered ring introduces a distinct conformational flexibility and hydrogen-bonding capability not found in other rings, enabling specific pharmacophore geometries [3].

Quantitative Evidence of Differentiation for 1,4-Oxazepane-6-carboxylic Acid in Medicinal Chemistry and Drug Discovery


Successful Scaffold Hopping to a Novel EP300/CBP Inhibitor Demonstrates the 1,4-Oxazepane Ring's Utility Over Other Heterocycles

In a 2022 study, researchers performed a scaffold hopping strategy to discover novel EP300/CBP histone acetyltransferase inhibitors. The study successfully replaced a core heterocycle in a high-throughput screening hit with a 1,4-oxazepane ring. This specific scaffold hopping maneuver led to the identification of compound 11 (DS17701585), a highly selective, orally active EP300/CBP inhibitor with IC50 values of 0.15 µM for EP300 and 0.040 µM for CBP [1]. This demonstrates that the 1,4-oxazepane scaffold provides a distinct and advantageous conformational and electronic environment compared to the original scaffold, which lacked the specific geometry of the 1,4-oxazepane ring.

Epigenetics Cancer Research Scaffold Hopping

Conformational Rigidity and Enhanced Metabolic Stability of 1,4-Oxazepane-6-carboxylic Acid Derivatives Over Acyclic Analogs in Peptidomimetics

The 1,4-oxazepane scaffold, particularly when incorporated as a 6-carboxylic acid, introduces a degree of conformational constraint that is not achievable with acyclic linkers or smaller rings. This constraint is crucial for designing peptidomimetics that mimic specific secondary structures of peptides, such as beta-turns. The rigid yet flexible design of the oxazepane ring enhances conformational stability and bioavailability, leading to improved metabolic stability compared to linear peptide sequences [1]. While direct numerical comparison data for this specific compound class is not readily available in a single study, the class-level inference is well-established: cyclic scaffolds generally exhibit superior metabolic stability over their acyclic counterparts due to reduced susceptibility to proteolytic degradation [REFS-1, REFS-2].

Peptidomimetics Drug Design Metabolic Stability

The 1,4-Oxazepane Scaffold Confers a Privileged Status with High Patent Activity, Distinguishing It from Less-Explored Heterocycles

The 1,4-oxazepane scaffold is recognized as a 'privileged scaffold' in medicinal chemistry, a designation given to molecular frameworks capable of binding to multiple biological targets . This privileged status is quantitatively supported by the high patent activity associated with its derivatives. For instance, the Boc-protected derivative of 1,4-oxazepane-6-carboxylic acid (CAS: 1269755-58-9) is associated with 40 patents, according to PubChemLite data [1]. This high patent count is a strong indicator of the scaffold's commercial and research value, and it provides a quantitative basis for differentiation compared to less-explored heterocyclic carboxylic acid building blocks, which typically have lower patent association [1].

Patent Analysis Intellectual Property Drug Discovery

Optimal Research and Procurement Applications for 1,4-Oxazepane-6-carboxylic Acid Derivatives


Lead Optimization in Epigenetic Drug Discovery for Cancer Therapeutics

Based on the successful scaffold hopping to a novel EP300/CBP inhibitor, 1,4-oxazepane-6-carboxylic acid and its derivatives are prime candidates for generating focused libraries targeting histone acetyltransferases (HATs) and other epigenetic regulators. The scaffold's ability to achieve high potency (IC50 = 0.040-0.15 µM for DS17701585) and oral activity makes it a valuable core for developing new anticancer agents [1].

Design of Conformationally Constrained Peptidomimetics with Enhanced Metabolic Stability

The 1,4-oxazepane-6-carboxylic acid scaffold is an ideal building block for replacing flexible peptide linkers in protease inhibitors, GPCR modulators, and other peptide-based therapeutics. Its incorporation introduces a defined, rigid geometry that can mimic beta-turn conformations, potentially leading to improved oral bioavailability and longer half-lives compared to acyclic analogs [2]. This is supported by its use in designing molecules with improved pharmacokinetic properties .

Building Block for Diversity-Oriented Synthesis in High-Value Medicinal Chemistry Projects

The high patent count (40 patents associated with the Boc-protected derivative) indicates that 1,4-oxazepane-6-carboxylic acid is a well-validated and commercially significant building block [3]. It should be prioritized for procurement in medicinal chemistry projects aiming to explore novel chemical space and generate IP around a 'privileged scaffold' that has proven its utility across multiple target classes, including kinases, GPCRs, and epigenetic enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Oxazepane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.